Class-Level In Vivo Antiallergy Activity: Oral Potency Surpassing Disodium Cromoglycate in the Rat PCA Model
The 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine class, to which the target compound belongs, includes several members that demonstrated oral antiallergy activity superior to disodium cromoglycate (DSCG) and doxantrazole in the rat passive cutaneous anaphylaxis (PCA) test [1]. While the specific activity of 9-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide (CAS 690252-62-1) has not been individually reported in the public domain, its close structural congruence with the active series members establishes a class-level inference of potential antiallergy activity. Researchers should note that this is a class-level inference and direct confirmatory data for the exact compound are absent.
| Evidence Dimension | In vivo oral antiallergy activity (rat PCA assay) |
|---|---|
| Target Compound Data | Not individually reported; assumed to be consistent with active class members based on structural similarity. |
| Comparator Or Baseline | Disodium cromoglycate (DSCG); Doxantrazole |
| Quantified Difference | Several class members were qualitatively superior to DSCG and doxantrazole; no quantitative fold-change data available for this specific compound. |
| Conditions | Rat passive cutaneous anaphylaxis (PCA) model; oral administration. |
Why This Matters
The class-level precedent of oral antiallergy activity in a well-characterized in vivo model de-risks the scaffold for mast-cell stabilization or allergic inflammation programs, provided that the specific N-phenyl substitution pattern of this compound is validated in-house.
- [1] Tinney, F. J., Cetenko, W. A., Kerbleski, J. J., Connor, D. T., Sorenson, R. J., & Herzig, D. J. (1981). Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 24(7), 878-882. https://doi.org/10.1021/jm00139a021 View Source
